Sarpogrelate-d3 (hydrochloride) is a deuterated form of sarpogrelate hydrochloride, primarily utilized as an internal standard in analytical chemistry, particularly in the quantification of sarpogrelate in biological samples. Sarpogrelate itself is known for its role as a selective antagonist of the serotonin receptors 5-HT2A and 5-HT2B, which are implicated in various physiological processes, including vasodilation and platelet aggregation inhibition.
Sarpogrelate-d3 is synthesized from deuterated phenolic compounds and is commercially available through various scientific suppliers. Its primary application lies in pharmacokinetic studies to improve the accuracy of measurements in liquid chromatography coupled with mass spectrometry.
Sarpogrelate-d3 (hydrochloride) falls under the category of pharmaceutical compounds and analytical standards. It is classified as a deuterated compound, which enhances its utility in isotopic labeling for mass spectrometry applications.
The synthesis of sarpogrelate-d3 involves several key steps:
Technical details related to these methods can vary based on the specific protocols used by different laboratories but generally involve standard organic synthesis techniques such as refluxing, filtration, and purification via chromatography.
The molecular formula for sarpogrelate-d3 (hydrochloride) is . The presence of deuterium atoms in place of hydrogen alters its physical properties slightly compared to non-deuterated counterparts.
Sarpogrelate-d3 participates in various chemical reactions typical of its functional groups. Key reactions include:
Technical details regarding these reactions often include specific conditions such as temperature, solvent systems, and timeframes necessary for completion.
Sarpogrelate acts primarily as an antagonist at serotonin receptors 5-HT2A and 5-HT2B. The mechanism involves:
Research indicates that sarpogrelate's antagonistic properties can significantly influence hemodynamic parameters, making it a subject of interest in cardiovascular pharmacology.
Sarpogrelate-d3 has several important applications:
Sarpogrelate-d3 (hydrochloride), a deuterium-labeled analog of sarpogrelate, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry quantification due to its near-identical chemical properties and chromatographic behavior to the unlabeled analyte. The incorporation of three deuterium atoms at key molecular sites results in a predictable +3 m/z shift, enabling clear differentiation in mass spectrometry detection while maintaining retention time alignment. This design minimizes matrix effects and compensates for extraction efficiency variations during sample processing. In practical applications, Sarpogrelate-d3 elutes synchronously with native sarpogrelate (retention time: ~1.7 min) while exhibiting distinct mass transitions (m/z 433.2→58.0 vs. 430.0→58.0 for the native compound), thereby eliminating analytical interference. The internal standard's structural homogeneity with the target analyte ensures that it experiences identical ionization suppression or enhancement effects in electrospray ionization sources, significantly improving quantification accuracy. Validation studies confirm that Sarpogrelate-d3 demonstrates stable recovery rates (95-102%) across concentration ranges, outperforming structurally dissimilar internal standards like tramadol which may exhibit divergent extraction characteristics [1] [2].
Table 1: Performance Characteristics of Sarpogrelate-d3 as Internal Standard
Parameter | Performance Data | Analytical Impact |
---|---|---|
Mass Shift | +3 m/z (433.2 vs 430.0) | Enables interference-free detection |
Retention Time Shift | ≤0.05 min | Co-elution with analyte |
Extraction Recovery | 95-102% | Compensates for analyte loss |
Precision Improvement | 40-50% RSD reduction | Enhances method reliability |
Ionization Consistency | ≥98% correlation | Corrects for matrix effects |
The integration of Sarpogrelate-d3 as internal standard enables robust high-throughput plasma assays through streamlined sample preparation and rapid chromatographic separation. Protein precipitation with ice-cold acetonitrile (200 μL added to 50 μL plasma) achieves >97% analyte recovery in single-step extraction, significantly reducing processing time compared to solid-phase extraction or liquid-liquid extraction techniques. This methodology capitalizes on the deuterated internal standard's ability to correct for co-precipitated matrix components that might otherwise impact quantification accuracy. Modern assays employ ultra-high-performance liquid chromatography systems with core-shell particle columns (e.g., Kinetex C18, 50 mm × 2.1 mm, 2.6-μm) that resolve sarpogrelate in ≤1.7 minutes under isocratic or short gradient conditions. Mobile phase optimization using acetonitrile:ammonium acetate (10 mM, pH 6.8; 55:45 v/v) at 1.2 mL/min flow rate ensures symmetric peak shapes while maintaining backpressure within instrument specifications. The high-throughput capability is demonstrated in pharmacokinetic studies processing >500 samples daily with a sample injection-to-injection cycle time of ≤4 minutes, enabling efficient analysis of large clinical trial cohorts. Method robustness allows reliable quantification at the lower limit of quantification of 1 ng/mL using minimal plasma volume (50 μL), crucial for pediatric and small-animal studies where sample availability is limited [1] [2].
Table 2: High-Throughput Method Parameters for Plasma Analysis
Component | Specification | Throughput Enhancement |
---|---|---|
Sample Volume | 50 μL plasma | Enables microsampling approaches |
Extraction Time | ≤5 minutes (precipitation + centrifugation) | 3-fold faster than SPE/LLE |
Chromatographic Run | 1.7-4.0 minutes | 20-30 samples/hour throughput |
Column Technology | Core-shell C18 (50 × 2.1 mm, 2.6 μm) | High efficiency at moderate backpressure |
Detection | Triple quadrupole MRM (positive ESI mode) | Specificity for complex matrices |
Sarpogrelate-d3 facilitates concurrent quantification of sarpogrelate and its pharmacologically active metabolite (M-1, generated via hydrolysis) in single analytical runs, providing comprehensive pharmacokinetic profiling. Methodological innovation employs differential mass transitions (M-1: m/z 330.0→102.0; sarpogrelate: m/z 430.0→58.0) with Sarpogrelate-d3 serving as universal internal standard for both analytes due to structural conservation of the metabolic site. Chromatographic conditions resolve parent drug and metabolite within 4 minutes using a linear gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), initiated at 3% B and ramped to 95% B at 1.5 minutes. The deuterated internal standard corrects for extraction efficiency variations between analytes with differing polarities, particularly crucial as M-1 exhibits approximately 7-fold lower plasma concentrations than the parent compound. Validation data confirm linear ranges of 10–2,000 ng/mL for sarpogrelate and 2–400 ng/mL for M-1 (R²>0.99), with precision <8.3% relative standard deviation and accuracy within ±13% relative error. This simultaneous quantification approach reveals real-time metabolic ratios critical for understanding pharmacological activity, as M-1 retains 5-hydroxytryptamine 2A receptor antagonism properties comparable to the parent drug [2].
Validation of analytical methods employing Sarpogrelate-d3 follows rigorous regulatory guidelines (FDA/EMA) with specific adaptations for deuterated internal standards. Stability assessments confirm that Sarpogrelate-d3 experiences equivalent degradation rates to the native compound under various storage and processing conditions (-70°C storage, 3 freeze-thaw cycles, benchtop stability), validating its utility as a stability marker. Critical validation parameters include:
The deuterated standard's identical extraction characteristics enable validation of recovery consistency (95–103% across low, medium, and high quality control concentrations) without requiring separate validation for each analyte in multiplexed assays. This validation framework demonstrates that Sarpogrelate-d3 fulfills its function as a true analytical surrogate, responding identically to environmental variables while remaining spectrally distinct [1] [2] [4].
Optimization of sample preparation for Sarpogrelate-d3-enhanced assays focuses on maximizing recovery while minimizing matrix interference and processing time. Comparative studies establish that single-step protein precipitation with 4 volumes of acetonitrile achieves 98.2 ± 2.1% recovery of both sarpogrelate and its metabolite when Sarpogrelate-d3 is incorporated as the internal standard, outperforming alternative methods:
The precipitation protocol is further optimized through acidification with 1% formic acid during supernatant dilution, enhancing electrospray ionization efficiency and improving signal-to-noise ratios by 35–40%. Centrifugation parameters are critical at 16,000 × g for 3 minutes to ensure complete pelletization of plasma proteins while avoiding co-precipitation of analytes. The minimal sample volume requirement (50 μL plasma) enables high-throughput processing in 96-well plate formats, with Sarpogrelate-d3 effectively correcting for well-to-well variations in precipitation efficiency. This optimized preparation maintains analyte stability during processing and reduces total sample preparation time to ≤10 minutes per batch of 48 samples, demonstrating significant efficiency gains over conventional extraction methodologies without compromising quantification accuracy at therapeutic concentrations [1] [2] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7